molecular formula C21H14F2N2O4 B4133578 N-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide

N-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide

Cat. No.: B4133578
M. Wt: 396.3 g/mol
InChI Key: BYPCBQHWAWOZMR-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide, commonly known as F4-EPDP, is a psychoactive compound that belongs to the class of synthetic cathinones. It is a potent stimulant that has been used for scientific research purposes. The compound has gained popularity due to its ability to induce euphoria, increased energy, and heightened alertness.

Scientific Research Applications

F4-EPDP has been used for scientific research purposes to investigate its potential as a treatment for various medical conditions such as depression and anxiety. It has also been used to study the effects of synthetic cathinones on the central nervous system. The compound has been found to interact with the dopamine and serotonin transporters, leading to the release of these neurotransmitters.

Mechanism of Action

F4-EPDP acts as a reuptake inhibitor of dopamine and serotonin, leading to their accumulation in the synaptic cleft. This results in an increase in the levels of these neurotransmitters, leading to the stimulation of the central nervous system. The compound also acts as a releasing agent of these neurotransmitters, leading to their release from the presynaptic neuron.
Biochemical and Physiological Effects:
F4-EPDP has been found to induce euphoria, increased energy, and heightened alertness. It has also been found to increase heart rate, blood pressure, and body temperature. The compound has been shown to have a high potential for abuse and addiction.

Advantages and Limitations for Lab Experiments

F4-EPDP has been used as a tool for scientific research purposes to investigate the effects of synthetic cathinones on the central nervous system. The compound has been found to be highly potent and effective in inducing the desired effects. However, the compound has limitations due to its potential for abuse and addiction, which can make it difficult to conduct experiments.

Future Directions

There are several future directions for the research of F4-EPDP. One direction is to investigate its potential as a treatment for medical conditions such as depression and anxiety. Another direction is to investigate its potential as a tool for studying the effects of synthetic cathinones on the central nervous system. Further research is also needed to understand the long-term effects of the compound on the brain and the body.

Properties

IUPAC Name

N-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N2O4/c22-13-3-7-15(8-4-13)24(21(28)18-2-1-11-29-18)17-12-19(26)25(20(17)27)16-9-5-14(23)6-10-16/h1-11,17H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPCBQHWAWOZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)N(C3=CC=C(C=C3)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide
Reactant of Route 2
N-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide
Reactant of Route 3
Reactant of Route 3
N-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide
Reactant of Route 4
Reactant of Route 4
N-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide
Reactant of Route 5
Reactant of Route 5
N-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide
Reactant of Route 6
Reactant of Route 6
N-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide

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